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Compound of Interest

Compound Name: Serinamide

Cat. No.: B1267486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-

Serinamide (also known as (S)-2-amino-3-hydroxypropanamide), a molecule of interest in

various scientific domains. Due to the limited availability of published experimental spectra for

L-Serinamide, this guide presents a combination of available data for the parent compound

and its close structural analog, L-Alaninamide. This comparative approach allows for a robust

understanding of the expected spectroscopic behavior of L-Serinamide.

Introduction to L-Serinamide
L-Serinamide is the amide derivative of the amino acid L-serine. Its structure, featuring a

primary amide, a primary amine, and a primary alcohol, makes it a polar molecule with potential

applications in peptide synthesis and as a chiral building block. Understanding its

spectroscopic properties is crucial for its identification, characterization, and quality control in

research and development.

Mass Spectrometry (MS) Data
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. The most common ionization technique for small, polar

molecules like L-Serinamide is Electrospray Ionization (ESI).

Table 1: Mass Spectrometry Data for L-Serinamide
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Parameter Value Source

Molecular Formula C₃H₈N₂O₂ N/A

Molecular Weight 104.11 g/mol N/A

Ionization Mode Electrospray Ionization (ESI) Expected

Major Ion Peak (m/z) [M+H]⁺ = 105.07 Predicted

Fragmentation Ions

Further fragmentation would

likely involve the loss of small

neutral molecules such as

water (H₂O), ammonia (NH₃),

and carbon monoxide (CO).

Predicted

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 2-Amino-3-

hydroxy-propanamide in the SpectraBase database. This provides experimental evidence for

the mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. Due to the lack of published NMR data for L-

Serinamide, the data for its close structural analog, L-Alaninamide, is presented here to

provide an expected range for the chemical shifts. L-Alaninamide lacks the hydroxyl group of L-

Serinamide, so the chemical shifts for the protons and carbons near the hydroxyl group in L-

Serinamide are expected to be further downfield.

Table 2: Predicted ¹H NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide

data)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hα ~3.5 - 4.0 dd ~3-5, ~8-10

Hβ ~3.6 - 3.9 m N/A

-NH₂ (amine) Broad singlet N/A N/A

-NH₂ (amide) Two broad singlets N/A N/A

-OH Broad singlet N/A N/A

Note: Chemical shifts are highly dependent on the solvent and pH.

Table 3: Predicted ¹³C NMR Spectroscopic Data for L-Serinamide (based on L-Alaninamide

data)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (amide) ~175 - 180

Cα ~50 - 55

Cβ ~60 - 65

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of L-Serinamide is expected to show characteristic absorption bands for its

amine, amide, and alcohol functional groups. The data for L-Alaninamide is provided as a

reference.

Table 4: Predicted IR Absorption Bands for L-Serinamide (based on L-Alaninamide data)
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol) 3200-3600 Broad, Strong

N-H stretch (amine & amide) 3100-3500 Medium-Strong

C=O stretch (amide I) ~1650 Strong

N-H bend (amide II) ~1620 Medium

C-N stretch 1000-1350 Medium

C-O stretch 1050-1150 Medium-Strong

Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general

protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of L-Serinamide.

Materials:

L-Serinamide sample

Deuterated solvent (e.g., D₂O, DMSO-d₆)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of L-Serinamide in 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
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Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

Acquire the spectrum using a standard pulse sequence.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard.

¹³C NMR Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay (a longer

relaxation delay may be needed for quaternary carbons).

Acquire the spectrum using a proton-decoupled pulse sequence.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the IR spectrum of solid L-Serinamide.

Materials:

L-Serinamide sample (solid)

Potassium bromide (KBr, IR grade)
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Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of L-Serinamide to a fine powder using an agate mortar

and pestle.

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.

Place the mixture into a pellet-forming die.

Press the mixture under high pressure to form a transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of L-Serinamide.

Materials:

L-Serinamide sample

Solvent (e.g., methanol, water with 0.1% formic acid)

Mass spectrometer with an ESI source
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Procedure:

Sample Preparation: Prepare a dilute solution of L-Serinamide (typically 1-10 µg/mL) in a

suitable solvent. The addition of a small amount of acid (e.g., formic acid) can aid in

protonation for positive ion mode.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying

gas temperature.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a constant flow rate.

Spectrum Acquisition: Acquire the mass spectrum. The data system will display the relative

abundance of ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like L-Serinamide.
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Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic properties of L-

Serinamide. For definitive structural confirmation, it is recommended to acquire experimental

data on a purified sample of L-Serinamide. The provided protocols offer a starting point for

such an analysis.

To cite this document: BenchChem. [Spectroscopic Data of L-Serinamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267486#spectroscopic-data-of-l-serinamide-nmr-ir-
ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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